3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate
Overview
Description
3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate is a chemical compound with the molecular formula C12H13F3INO3 and a molecular weight of 403.14 g/mol. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a trifluoroacetate group, which is known for its electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate typically involves the reaction of 4-iodobenzyl alcohol with azetidine in the presence of a suitable base and trifluoroacetic anhydride. The reaction conditions often include:
Base: Commonly used bases include sodium hydride or potassium carbonate.
Solvent: Solvents such as dimethylformamide or tetrahydrofuran are frequently used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobenzyl group can be substituted with other nucleophiles.
Oxidation Reactions: The azetidine ring can undergo oxidation to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azetidine derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include azetidine N-oxides.
Reduction Reactions: Products include reduced azetidine derivatives.
Scientific Research Applications
3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate involves its interaction with molecular targets through its azetidine ring and trifluoroacetate group. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The trifluoroacetate group enhances the compound’s reactivity by stabilizing the intermediates and facilitating their interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate: Similar structure but with a bromine atom instead of iodine.
3-[(4-Chlorobenzyl)oxy]azetidine trifluoroacetate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, providing access to a broader range of derivatives .
Properties
IUPAC Name |
3-[(4-iodophenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO.C2HF3O2/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXKHBCRTOLIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=C(C=C2)I.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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